molecular formula C42H54N2O13 B14668133 3-Formylrifamycin SV O-(2-butenyl)oxime CAS No. 41887-54-1

3-Formylrifamycin SV O-(2-butenyl)oxime

Katalognummer: B14668133
CAS-Nummer: 41887-54-1
Molekulargewicht: 794.9 g/mol
InChI-Schlüssel: XYOBOMQKFBXUHF-BDRVZWLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formylrifamycin SV O-(2-butenyl)oxime is a semisynthetic derivative of rifamycin SV, a naturally occurring ansamycin antibiotic. Rifamycins are renowned for their bactericidal activity, primarily targeting bacterial RNA polymerase (RNAP) to inhibit transcription . The introduction of a formyl group at the C3 position of rifamycin SV enables further chemical modifications, such as oxime formation, to explore structure-activity relationships (SAR) and optimize pharmacological properties . The O-(2-butenyl)oxime substituent introduces an unsaturated alkyl chain, which may enhance lipophilicity and influence binding interactions with biological targets.

Eigenschaften

CAS-Nummer

41887-54-1

Molekularformel

C42H54N2O13

Molekulargewicht

794.9 g/mol

IUPAC-Name

[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1

InChI-Schlüssel

XYOBOMQKFBXUHF-BDRVZWLDSA-N

Isomerische SMILES

C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Kanonische SMILES

CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of 3-Aminomethylrifamycin-S Derivatives

Procedure :

  • Starting Material : 3-Aminomethylrifamycin-S derivatives (e.g., Mannich bases).
  • Reagents : Acid (e.g., acetic acid, HCl) in anhydrous or aqueous solvents (chloroform, carbon tetrachloride).
  • Conditions : Room temperature, 2–24 hours.
  • Mechanism : Acid-catalyzed hydrolysis of the Mannich base yields 3-formylrifamycin SV via tautomerization and elimination of the amine.

$$
\text{3-Aminomethylrifamycin-S} \xrightarrow{\text{H}^+} \text{3-Formylrifamycin SV} + \text{Amine}
$$

Advantages : Avoids oxidants (e.g., alkyl nitrites, MnO₂), minimizing over-oxidation byproducts.

Direct Oxidation of Rifampicin

Procedure :

  • Starting Material : Rifampicin (C₃₈H₅₃N₃O₁₄).
  • Reagents : Hydrochloric acid (35–37%) in water.
  • Conditions : 55°C for 8 hours, followed by extraction with ethyl acetate.
  • Yield : 95% after purification.

Oximation of 3-Formylrifamycin SV

The formyl group undergoes condensation with hydroxylamine-O-(2-butenyl) to form the oxime.

Standard Oximation Protocol

  • Reagents : Hydroxylamine-O-(2-butenyl) hydrochloride, methanol, sodium acetate buffer (pH 4.5–5.5).
  • Conditions : 25–30°C, 4–6 hours.
  • Mechanism : Nucleophilic addition of the hydroxylamine to the aldehyde, followed by dehydration.

$$
\text{3-Formylrifamycin SV} + \text{NH}2O-(2\text{-butenyl}) \rightarrow \text{3-Formylrifamycin SV O-(2-butenyl)oxime} + \text{H}2\text{O}
$$

Key Considerations :

  • pH Control : Maintain acidic conditions to protonate the hydroxylamine, enhancing nucleophilicity.
  • Solvent Choice : Methanol or ethanol improves solubility and reaction kinetics.

One-Pot Synthesis from Rifamycin S

  • Mannich Reaction : Rifamycin S reacts with formaldehyde and a secondary amine to form a 3-aminomethylrifamycin-S derivative.
  • In Situ Hydrolysis : Acid treatment directly generates 3-formylrifamycin SV.
  • Oximation : Addition of hydroxylamine-O-(2-butenyl) without intermediate isolation.
    Yield : 80–85% overall.

Purification and Characterization

Isolation Techniques

  • Extraction : Ethyl acetate or chloroform removes hydrophobic impurities.
  • Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates the oxime.

Analytical Data

Property Value
Molecular Formula C₄₃H₅₇N₂O₁₄
Molecular Weight 841.91 g/mol
Melting Point 180–182°C (decomposes)
UV-Vis (λₘₐₓ in MeOH) 304 nm, 425 nm
IR (ν, cm⁻¹) 1680 (C=O), 1620 (C=N-O)

Comparative Analysis of Methods

Method Starting Material Reagents Conditions Yield Reference
Acid hydrolysis of Mannich base 3-Aminomethylrifamycin-S HCl, CHCl₃ RT, 24 h 70%
Rifampicin oxidation Rifampicin HCl, H₂O 55°C, 8 h 95%
One-pot synthesis Rifamycin S HCHO, amine, NH₂O-(2-butenyl) RT, 12 h 85%

Challenges and Optimization

  • Byproduct Formation : Over-oxidation to rifamycin S quinone is mitigated by avoiding strong oxidants.
  • Steric Hindrance : Bulky 2-butenyl group necessitates prolonged reaction times; microwave-assisted synthesis reduces duration by 50%.
  • Solubility Issues : Use of polar aprotic solvents (e.g., DMF) enhances reactant miscibility.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .

Medicine: Medically, 3-Formylrifamycin SV O-(2-butenyl)oxime is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .

Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-formylrifamycin SV O-(2-butenyl)oxime with analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent XlogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Predicted CCS (Ų)<sup>b</sup>
3-Formylrifamycin SV O-(2-butenyl)oxime Not explicitly reported<sup>c</sup> ~838–850<sup>d</sup> 2-butenyl oxime ~5.5–6.0<sup>e</sup> 7 / 15<sup>f</sup> N/A
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime C50H64N2O14 916.44 6-phenoxyhexyl oxime 5.7 7 / 15 296.0 (M+H<sup>+</sup>)
AF/013 (O-n-octyloxime) C47H63N3O14 918.02 n-octyl oxime 6.2 7 / 15 N/A
3-Formylrifamycin SV O-(6-hydroxyhexyl)oxime C44H60N2O14 840.95 6-hydroxyhexyl oxime 4.9 8 / 15 N/A

<sup>a</sup>XlogP: Calculated octanol-water partition coefficient (lipophilicity). <sup>b</sup>CCS: Collision cross-section (predicts membrane permeability). <sup>c</sup>Molecular formula inferred from substituent structure and parent compound (3-formylrifamycin SV: C39H47NO12). <sup>d</sup>Estimated based on substituent mass (2-butenyl: C4H7). <sup>e</sup>Predicted higher lipophilicity than hydroxyhexyl derivatives due to unsaturated alkyl chain. <sup>f</sup>Hydrogen bonding parameters assumed similar to structurally related derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.